4-(3-Phenoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-(3-Phenoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazino[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclocondensation reaction of 2-guanidinobenzimidazole with appropriate ketones . The reaction is usually carried out in the presence of a base such as piperidine, and the reaction mixture is refluxed for a specified period . The yields of the products are generally good, ranging from 40% to 95% .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using similar reaction conditions. The use of dimethylformamide as a solvent and microwave heating can enhance the reaction efficiency and yield . The process involves the use of commercially available starting materials and standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium ethoxide, ammonium acetate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
4-(3-Phenoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Phenoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves the inhibition of dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting DHFR, this compound disrupts DNA synthesis and cell division, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: Known for its DHFR inhibitory activity.
4-Aroyl-[1,3,5]triazino[1,2-a]benzimidazol-2(1H)-imines: Exhibits similar biological activities and is used in the synthesis of various heterocyclic compounds.
Uniqueness
4-(3-Phenoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine stands out due to its unique phenoxyphenyl group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C21H17N5O |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(3-phenoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C21H17N5O/c22-20-24-19(26-18-12-5-4-11-17(18)23-21(26)25-20)14-7-6-10-16(13-14)27-15-8-2-1-3-9-15/h1-13,19H,(H3,22,23,24,25) |
InChI Key |
HBHABMJNQNMUFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3N=C(NC4=NC5=CC=CC=C5N34)N |
Origin of Product |
United States |
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